molecular formula C24H28N6O B10914986 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914986
M. Wt: 416.5 g/mol
InChI Key: RKBPNOSZPYFBJX-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-7-30-14-19(16(3)27-30)13-28(5)24(31)20-12-21(18-10-8-15(2)9-11-18)25-23-22(20)17(4)26-29(23)6/h8-12,14H,7,13H2,1-6H3

InChI Key

RKBPNOSZPYFBJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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